2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole
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Overview
Description
2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole is a heterocyclic compound that combines the structural features of furan, isothiocyanate, and benzoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The isothiocyanate group can be reduced to form corresponding amines.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of certain enzymes or disrupt cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Furoic acid
- 3-Furoic acid
- 5-Methyl-2-furoic acid
- 2-Furylacetic acid
- 2,5-Furandicarboxylic acid
- 3-(2-Furyl)acrylic acid
Uniqueness
2-(Furan-2-yl)-5-isothiocyanato-1,3-benzoxazole is unique due to the presence of both the isothiocyanate and benzoxazole moieties. This combination imparts distinct chemical reactivity and biological activity compared to other furan derivatives. The isothiocyanate group, in particular, is known for its ability to form covalent bonds with nucleophiles, making it a valuable functional group in medicinal chemistry .
Properties
CAS No. |
51299-36-6 |
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Molecular Formula |
C12H6N2O2S |
Molecular Weight |
242.26 g/mol |
IUPAC Name |
2-(furan-2-yl)-5-isothiocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C12H6N2O2S/c17-7-13-8-3-4-10-9(6-8)14-12(16-10)11-2-1-5-15-11/h1-6H |
InChI Key |
PFGDDSHVOJABRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S |
Origin of Product |
United States |
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